Cas no 7073-64-5 (Hordatine A)

Hordatine A structure
Hordatine A structure
Product Name:Hordatine A
CAS-nummer:7073-64-5
MF:C28H38N8O4
MW:550.652525424957
CID:575726
PubChem ID:45485025
Update Time:2025-07-02

Hordatine A Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Benzofurancarboxamide,N-[4-[(aminoiminomethyl)amino]butyl]-5-[(1E)-3-[[4-[(aminoiminomethyl)amino]butyl]amino]-3-oxo-1-propen-1-yl]-2,3-dihydro-2-(4-hydroxyphenyl)-,(2R,3R)-
    • (2S,3S)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-carboxamide
    • 3-Benzofurancarboxamide,N-[4-[(aminoiminomethyl)amino]butyl]-5-[(1E)-3-[[4-[(aminoiminomethyl)amino]butyl]amino]-3-oxo-1-prop
    • Hordatine A
    • CHEBI:5762
    • SY4PNW8T8B
    • C08307
    • BDBM50302533
    • (2S,3S)-N-[4-[(Aminoiminomethyl)amino]butyl]-5-[(1E)-3-[[4-[(aminoiminomethyl)amino]butyl]amino]-3-oxo-1-propen-1-yl]-2,3-dihydro-2-(4-hydroxyphenyl)-3-benzofurancarboxamide
    • Q27106881
    • CHEMBL567589
    • 3-Benzofurancarboxamide, N-[4-[(aminoiminomethyl)amino]butyl]-5-[(1E)-3-[[4-[(aminoiminomethyl)amino]butyl]amino]-3-oxo-1-propen-1-yl]-2,3-dihydro-2-(4-hydroxyphenyl)-, (2S,3S)-
    • 7073-64-5
    • 3-Benzofurancarboxamide, N-[4-[(aminoiminomethyl)amino]butyl]-5-[(1E)-3-[[4-[(aminoiminomethyl)amino]butyl]amino]-3-oxo-1-propenyl]-2,3-dihydro-2-(4-hydroxyphenyl)-, (2S,3S)-
    • (2S,3S)-N-(4-carbamimidamidobutyl)-5-{(1E)-3-[(4-carbamimidamidobutyl)amino]-3-oxoprop-1-en-1-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-carboxamide
    • (2S,3S)-N-(4-guanidinobutyl)-5-(3-(4-guanidinobutylamino)-3-oxoprop-1-enyl)-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-carboxamide
    • Inchi: 1S/C28H38N8O4/c29-27(30)35-15-3-1-13-33-23(38)12-6-18-5-11-22-21(17-18)24(25(40-22)19-7-9-20(37)10-8-19)26(39)34-14-2-4-16-36-28(31)32/h5-12,17,24-25,37H,1-4,13-16H2,(H,33,38)(H,34,39)(H4,29,30,35)(H4,31,32,36)
    • InChI-sleutel: KVYNYRIOAYQBFK-UHFFFAOYSA-N
    • LACHT: O=C(NCCCCNC(N)=N)C=CC1C=C2C(OC(C2C(NCCCCNC(N)=N)=O)C2C=CC(O)=CC=2)=CC=1

Berekende eigenschappen

  • Exacte massa: 550.30194
  • Monoisotopische massa: 550.30160172g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 9
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 40
  • Aantal draaibare bindingen: 14
  • Complexiteit: 895
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 217Ų
  • XLogP3: 0.742

Experimentele eigenschappen

  • PSA: 216.46

Hordatine A Prijsmeer >>

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